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1. Background and Formulation Challenge Aneratrigine is a potent and selective Nav1.7 inhibitor

developed as a promising non-opioid analgesic candidate [1] [2]. However, as a BCS class IV compound, it

suffers from very poor aqueous solubility in acidic gastric conditions (0.06 mg/mL at pH 1.2), which led to

limited bioavailability in initial Phase 1 studies [2]. To overcome this, a capsule formulation containing 20%

sodium bicarbonate (NaHCO₃) was developed. The alkalizer works via in-situ pH modulation in the

stomach, enhancing the drug's dissolution and absorption in the upper duodenum, where its solubility is

highest (up to 5.22 mg/mL at pH 4.0) [2].

2. Stability Challenge and Root Cause Analysis Initially, the formulation was manufactured using wet

granulation. While this was successful at a laboratory scale (0.72 kg), significant stability issues emerged

during production-scale batches (25.9 kg) [1] [2]. These issues included:

Discoloration of capsule contents (from white to pale yellow).

Formation of excessive degradants, with total impurities reaching 1.3% after a 1-month accelerated
stability test, exceeding the specification limit of 1.0% [2].

Root cause investigation confirmed that the prolonged heat and moisture exposure during the extended

drying cycle (>16 hours at 60°C) in large-scale wet granulation caused partial decomposition of sodium

bicarbonate. This decomposition raised the microenvironmental pH, which in turn catalyzed the degradation

of Aneratrigine [2].
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3. Solution: Dry Granulation Process To resolve these stability issues, the manufacturing process was

switched to dry granulation, which minimizes heat and moisture exposure [1] [2]. This change successfully

produced stable, scalable batches across laboratory (1.5 kg), pilot (5.4 kg), and commercial (25.9 kg) scales.

The optimized formulation exhibited excellent chemical stability, with total impurities below 0.05%, and

achieved a dissolution rate of over 80% at 30 minutes in pH 4.0 medium [1] [2].

The following table summarizes the key quantitative data from the study:

Parameter Initial Wet Granulation (Production Scale) Optimized Dry Granulation

Batch Size 25.9 kg 25.9 kg

Total Impurities 1.3% (after 1 month, accelerated) < 0.05%

Dissolution Not specified (presumed compromised) >80% at 30 min, pH 4.0

Process Drying Time >16 hours at 60°C Not applicable

Content Discoloration Yes (White to Pale Yellow) No

Detailed Protocol: Dry Granulation of Aneratrigine
Capsules

This protocol outlines the scalable dry granulation process for manufacturing stable Aneratrigine capsules

containing sodium bicarbonate [2].

1. Bill of Materials (for a 1.5 kg Laboratory Batch) The table below lists the components for the

intragranular and extragranular phases.

Component Function Quantity per Batch (g)

Intragranular

Aneratrigine Mesylate API 4.79
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Component Function Quantity per Batch (g)

Lactose Monohydrate (Fast Flo 316) Diluent 1.93

Sodium Bicarbonate (Emprove Essential) Alkalizing Agent 0.96

Extragranular

Sodium Bicarbonate (Emprove Essential) Alkalizing Agent 0.96

Lactose Monohydrate (Supertab 30GR) Diluent 0.29

Croscarmellose Sodium (Ac-di-sol SD-711) Disintegrant 0.48

Colloidal Silicon Dioxide (Aerosil 200 Pharma) Glidant 0.10

Magnesium Stearate (Ligamed MF-2V-MB) Lubricant 0.10

Total 9.60

2. Equipment

Roller Compactor (e.g., Freund Vector Corporation TF-Mini model)
Mill (e.g., Quadro Comil) | Process Step | Key Parameters & Instructions | Critical Note | | :--- | :---

| :--- | | 1. Weighing & Pre-mixing | Weigh all intragranular components (API, lactose, NaHCO₃). Mix
thoroughly in a suitable blender. | Ensure uniform distribution of the API and alkalizer. | | 2. Dry
Granulation | Pass the pre-mixed blend through a roller compactor to form compacted ribbons or
flakes. | The goal is to improve powder flowability and prevent segregation. | | 3. Milling | Mill the

compacted ribbons through a screen to produce uniform granules. | Adjust the mill screen size and
speed to achieve the desired granule size distribution. | | 4. Extra-granular Blending | Blend the

milled granules with the extragranular components (NaHCO₃, lactose, croscarmellose sodium,
colloidal silicon dioxide). | | | 5. Final Lubrication | Add magnesium stearate to the blend and mix for

a further 2-5 minutes. | Avoid over-mixing, which can negatively affect dissolution. | | 6.
Encapsulation | Fill the final blend into size 00 white gelatin capsules using an automatic

encapsulator. | Check fill weight and content uniformity. |

Workflow and Stability Challenge Diagram
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The following diagram illustrates the logical workflow of the formulation development and the identified

stability challenge.

Formulation Goal:
Enhance Aneratrigine Dissolution

Strategy:
In-situ pH Modulation

with Sodium Bicarbonate

Initial Process:
Wet Granulation

Problem:
Scale-Up Stability Issues

Root Cause 1:
Moisture & Heat Stress

Root Cause 2:
NaHCO₃ Decomposition

Root Cause 3:
Increased Micro-pH

Result:
Discoloration & High Impurities

Solution:
Switch to Dry Granulation

Outcome:
Stable & Scalable Formulation

>80% Dissolution, Impurities <0.05%
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Experimental Protocol: Root Cause Investigation via
Stress Testing

To conclusively identify the root cause of the instability, a laboratory-scale stress test was designed [2].

1. Objective To mimic the prolonged drying conditions of commercial-scale wet granulation and confirm the

role of sodium bicarbonate in the degradation of Aneratrigine.

2. Methodology

Prepare several powder mixtures according to the formulation (C1), and also prepare variants (C2-

C6) where a single excipient is omitted in each.
Add an excess of purified water (up to 10 mL per 9.6 g batch) to simulate the wet granulation process

and ensure complete wetting.
Subject the wet mixtures to an accelerated stress condition (e.g., 60°C for an extended period) to

replicate the thermal load of production-scale drying.

3. Analysis

Monitor the formation of degradation impurities using HPLC.

Observe any physical changes, such as discoloration.

4. Expected Outcome The formulation containing sodium bicarbonate (C1) and the variant missing only the

disintegrant or glidant (C4, C5) will show significant degradation and discoloration. Crucially, the variant

without sodium bicarbonate (C3) will remain stable, providing direct evidence that the instability is

driven by the alkalizer under heat and moisture stress [2].
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Formulation]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b12853325#enhancing-aneratrigine-dissolution-via-in-situ-ph-

modulation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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